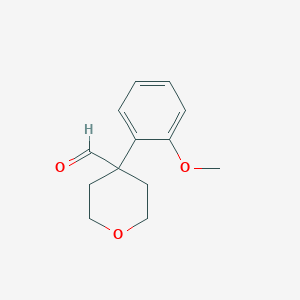

4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde

描述

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The compound's International Union of Pure and Applied Chemistry name is 4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde, which clearly delineates its structural components. The Chemical Abstracts Service registry number 902836-57-1 provides a unique identifier for this compound in chemical databases and literature.

The molecular formula C₁₃H₁₆O₃ indicates the presence of thirteen carbon atoms, sixteen hydrogen atoms, and three oxygen atoms. This composition reflects the compound's structure, which consists of a six-membered tetrahydropyran ring bearing both a carboxaldehyde group and a 2-methoxyphenyl substituent at the 4-position. The molecular weight has been precisely determined as 220.268 atomic mass units, with a monoisotopic mass of 220.109944.

The structural identification is further supported by the International Chemical Identifier code: 1S/C13H16O3/c1-15-12-5-3-2-4-11(12)13(10-14)6-8-16-9-7-13/h2-5,10H,6-9H2,1H3. This notation provides a complete description of the molecular connectivity and serves as a universal identifier for computational chemistry applications. The compound exists as a solid under standard conditions, with a reported purity of 97% in commercial preparations.

The tetrahydropyran ring system represents a saturated six-membered heterocycle containing one oxygen atom. This structural motif is commonly encountered in natural products and synthetic intermediates. The 2-methoxyphenyl substituent introduces an aromatic component with electron-donating characteristics due to the methoxy group's mesomeric effect. The carboxaldehyde functional group at the 4-position provides reactive sites for various chemical transformations, making this compound particularly valuable in synthetic applications.

Historical Context in Heterocyclic Chemistry Research

The development of heterocyclic chemistry as a distinct field has been instrumental in advancing our understanding of compounds like this compound. Heterocyclic compounds constitute approximately sixty-five percent of organic chemistry literature, demonstrating their fundamental importance in chemical research. The systematic study of heterocycles began in the nineteenth century and has evolved into one of the most significant branches of organic chemistry.

Pyran derivatives, in particular, have been subjects of extensive research due to their widespread occurrence in natural products and their utility as synthetic intermediates. The tetrahydropyran ring system has been recognized for its stability and versatility in chemical transformations. Historical developments in pyran chemistry have established methodologies for their synthesis, characterization, and application in various fields including pharmaceuticals, agrochemicals, and materials science.

The systematic nomenclature system for heterocycles, including pyran derivatives, was developed through the collaborative efforts of the International Union of Pure and Applied Chemistry and represents a significant milestone in chemical documentation. The Hantzsch-Widman system, which forms the basis for modern heterocyclic nomenclature, provides a logical framework for naming complex heterocyclic structures like this compound.

Research into pyran carboxaldehyde derivatives has been driven by their potential applications in medicinal chemistry and their role as building blocks for more complex molecular architectures. The incorporation of methoxyphenyl substituents has been of particular interest due to the electronic effects imparted by the methoxy group, which can influence both reactivity and biological activity.

Position Within Pyran Carboxaldehyde Derivatives

This compound occupies a unique position within the broader class of pyran carboxaldehyde derivatives. The compound belongs to the family of tetrahydropyran derivatives, which are distinguished from their aromatic counterparts by the saturated nature of the six-membered ring. This saturation imparts different chemical and physical properties compared to aromatic pyrans, including increased conformational flexibility and different electronic characteristics.

Within the subclass of tetrahydropyran-4-carboxaldehydes, the presence of the 2-methoxyphenyl substituent at the 4-position creates a specific structural motif that influences the compound's reactivity profile. The methoxy group on the phenyl ring acts as an electron-donating substituent, which can affect the electron density distribution throughout the molecule and influence its participation in various chemical reactions.

Comparative analysis with related compounds reveals the structural diversity within this chemical family. For instance, 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid represents a closely related structure where the carboxaldehyde group is replaced by a carboxylic acid functionality. Similarly, 4-phenyltetrahydro-2H-pyran-4-carboxaldehyde lacks the methoxy substituent on the phenyl ring, providing insights into the electronic effects of the methoxy group.

The synthetic accessibility of this compound has been demonstrated through various methodologies involving multicomponent reactions and cyclization procedures. These synthetic approaches often employ readily available starting materials and established reaction conditions, making the compound accessible for research and potential commercial applications.

Recent developments in pyran chemistry have emphasized the importance of green synthetic methodologies and environmentally sustainable approaches. The synthesis of pyran derivatives, including this compound, has benefited from advances in catalytic systems, solvent-free reactions, and microwave-assisted synthesis techniques. These developments have improved the efficiency and environmental impact of pyran synthesis while maintaining high yields and selectivity.

The compound's position within the broader context of heterocyclic chemistry is further emphasized by its potential applications as a synthetic intermediate. The aldehyde functional group provides opportunities for further chemical elaboration through condensation reactions, reductive transformations, and oxidative processes. The methoxyphenyl substituent can participate in various aromatic substitution reactions, expanding the synthetic utility of this compound.

属性

IUPAC Name |

4-(2-methoxyphenyl)oxane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-15-12-5-3-2-4-11(12)13(10-14)6-8-16-9-7-13/h2-5,10H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVVYGPJGWZSGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CCOCC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654806 | |

| Record name | 4-(2-Methoxyphenyl)oxane-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902836-57-1 | |

| Record name | Tetrahydro-4-(2-methoxyphenyl)-2H-pyran-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902836-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methoxyphenyl)oxane-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting from 2-Hydroxymethyl-3,4-dihydro-2H-pyran

Step 1: Formation of 2-(2-methoxyphenyl)-3,4-dihydro-2H-pyran

Using sodium hydride (NaH) as a base, 2-hydroxymethyl-3,4-dihydro-2H-pyran is deprotonated in anhydrous DMF at 0 °C under argon. Then, 2-methoxyphenyl halide (e.g., 2-methoxyphenyl bromide) is added dropwise. After completion (monitored by TLC), workup involves washing with saturated ammonium chloride and brine, drying over sodium sulfate, and purification by column chromatography to afford the 2-substituted dihydropyran intermediate.

Step 2: Oxidation to Aldehyde

The 4-position on the tetrahydropyran ring can be selectively oxidized to the aldehyde. Common oxidants include PCC (pyridinium chlorochromate) or Dess–Martin periodinane, applied to the corresponding alcohol intermediate. Alternatively, oxidation methods involving potassium permanganate under controlled conditions can be used for related tetrahydropyran derivatives.

Prins Cyclization Route

- Starting from 5-methylhex-5-en-1-ol or a similar allylic alcohol, copper(II) triflate–bisphosphine complexes catalyze olefin migration and Prins cyclization to yield substituted tetrahydropyrans. Subsequent functional group modifications introduce the 2-methoxyphenyl substituent and aldehyde group.

Representative Experimental Procedure (Adapted)

Analytical Data and Purity

Purity: High purity (>95%) can be achieved by column chromatography and recrystallization steps.

Characterization: Proton NMR, carbon NMR, and high-resolution mass spectrometry confirm the structure. Proton NMR typically shows characteristic aldehyde proton signals (~9-10 ppm) and aromatic methoxy signals (~3.7 ppm).

Comparative Data on Synthesis of Related Compounds

Industrial and Practical Considerations

The starting materials like 2-hydroxymethyl-3,4-dihydro-2H-pyran and 2-methoxyphenyl halides are commercially available or easily synthesized.

The reaction conditions require inert atmosphere and anhydrous solvents to prevent side reactions.

Oxidation steps must be carefully controlled to avoid overoxidation or ring opening.

Workup involves standard organic extraction and drying techniques.

The synthetic route is scalable and has been adapted for industrial processes with yields above 50%, purity >98% reported for related tetrahydropyran carboxylic acids and aldehydes.

化学反应分析

Types of Reactions

4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Nucleophiles such as sodium methoxide in methanol at reflux temperature.

Major Products Formed

Oxidation: 4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid.

Reduction: 4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-methanol.

Substitution: Various substituted tetrahydropyran derivatives depending on the nucleophile used.

科学研究应用

Structural Formula

Medicinal Chemistry

Drug Development : The compound has shown promise as a lead molecule in developing new pharmaceutical agents. Its structural features suggest potential activity against various diseases, including cancer and cardiovascular disorders. In particular, it may act as an antagonist of specific receptors involved in these conditions .

Case Study : Research has indicated that derivatives of tetrahydropyran compounds can exhibit significant biological activities. For instance, modifications to the methoxy group can enhance the pharmacokinetic profiles of these compounds, leading to improved therapeutic outcomes .

Organic Synthesis

Synthetic Pathways : The compound serves as an intermediate in synthesizing more complex organic molecules. Its aldehyde functional group allows for further reactions, such as condensation with amines or alcohols, facilitating the creation of diverse chemical entities .

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Aldol Condensation | Amine or alcohol in basic conditions | Amine derivatives |

| Reduction | NaBH4 or LiAlH4 | Alcohol derivatives |

| Oxidation | KMnO4 or CrO3 | Carboxylic acids |

Biological Studies

Antimicrobial Activity : Preliminary studies have indicated that compounds related to this compound exhibit antimicrobial properties. Testing against various bacterial strains has shown promising results, suggesting potential applications in treating infections .

Case Study : A study evaluated the antimicrobial efficacy of several derivatives of tetrahydropyran compounds. Results demonstrated that certain modifications could significantly enhance activity against resistant strains of bacteria .

作用机制

The mechanism of action of 4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde involves its interaction with various molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs can be categorized based on:

- Aryl substituents (e.g., fluorophenyl, trifluoromethylphenyl).

- Functional groups (e.g., carboxylic acid, carboxamide, ester).

Table 1: Key Structural and Physical Properties of Analogs

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (e.g., Fluorine) : The 2-fluorophenyl analog (C₁₂H₁₃FO₂) exhibits increased lipophilicity (logP ~1.8 estimated) compared to the methoxy derivative, enhancing membrane permeability in drug candidates .

- Trifluoromethyl Group : The trifluoromethylphenyl analog (C₁₃H₁₃F₃O₂) combines high molar mass (258.24 g/mol) with strong electron-withdrawing effects, improving metabolic resistance in bioactive molecules .

Functional Group Reactivity

- Aldehyde vs. Carboxylic Acid : The aldehyde group in the target compound enables nucleophilic additions (e.g., formation of hydrazones or imines), while the carboxylic acid analog (CAS 5337-03-1) is suited for amide or ester synthesis .

- Carboxamide vs. Ester : The carboxamide derivative (CAS 25373-49-3) participates in hydrogen bonding, making it valuable in crystal engineering, whereas the ester variant is more volatile and hydrolytically labile .

Research and Application Insights

- Pharmaceutical Relevance : Fluorinated analogs (e.g., 2-fluorophenyl and trifluoromethyl derivatives) are prioritized in CNS drug discovery due to improved blood-brain barrier penetration .

- Synthetic Utility : The target compound’s aldehyde group is pivotal in synthesizing Schiff bases, which are intermediates in asymmetric catalysis .

- Comparative Stability : The carboxylic acid analog (mp 87–89°C) demonstrates higher thermal stability than the aldehyde, which is more reactive and prone to oxidation .

生物活性

The compound 4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde belongs to the class of tetrahydropyran derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent in various diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a tetrahydropyran ring with a methoxyphenyl substituent and an aldehyde functional group, which may contribute to its biological activity through various mechanisms.

Anticancer Activity

Research indicates that tetrahydropyran derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit cell proliferation in human tumor cell lines such as A549 (lung cancer), DU145 (prostate cancer), and MDA-MB-231 (breast cancer) with IC50 values ranging from 0.25 to 0.59 µM for structurally related compounds .

Table 1: Cytotoxicity of Related Tetrahydropyran Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5e | HCT-116 | 0.25 |

| 5f | UACC-62 | 0.29 |

| 5g | MDA-MB-435 | 0.36 |

| 7k | RPMI-8262 | 0.58 |

These findings suggest that the presence of electron-withdrawing groups enhances the cytotoxicity of these compounds, indicating a structure-activity relationship (SAR) that could be further explored for drug development .

Antimicrobial Activity

In addition to anticancer properties, tetrahydropyran derivatives have shown promising antimicrobial activity. For example, compounds similar to this compound have been evaluated for their effectiveness against Mycobacterium tuberculosis and other pathogenic bacteria . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

- In Vitro Studies : A study conducted on various tetrahydropyran derivatives demonstrated their ability to inhibit the growth of multiple cancer cell lines. The results indicated that modifications to the pyran ring could significantly enhance anticancer activity .

- Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial potential of similar compounds against Mycobacterium tuberculosis. The study found that certain derivatives exhibited significant inhibition at concentrations below 10 µM, highlighting their potential as lead compounds for developing new antibiotics .

常见问题

Q. What are the established synthetic routes for 4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of tetrahydropyran derivatives often involves oxalate ester intermediates or aldehyde functionalization. For example, a related compound, 4-methyl-4-(phenylethynyl)tetrahydro-2H-pyran, was synthesized via a one-step reaction using ethyl oxalate and phenylacetylene under degassed CH₂Cl₂, achieving a 62% yield after column chromatography . For the target compound, analogous methods may involve:

- Aldehyde introduction : Oxidative cleavage of primary alcohols or direct formylation of the tetrahydropyran ring.

- Substituent optimization : The 2-methoxyphenyl group could be introduced via Friedel-Crafts alkylation or Suzuki coupling, depending on precursor availability.

- Key conditions : Degassed solvents and inert atmospheres (e.g., N₂) are critical for preventing aldehyde oxidation.

Q. Which analytical techniques are most effective for characterizing structural and purity features of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the tetrahydropyran ring conformation and aldehyde proton (δ ~9.5–10.0 ppm). The 2-methoxyphenyl group shows distinct aromatic protons (δ ~6.8–7.4 ppm) and a methoxy singlet (δ ~3.8 ppm) .

- Mass spectrometry (HRMS) : Accurate mass analysis confirms molecular formula (C₁₄H₁₆O₃) and detects fragmentation patterns (e.g., loss of CO from the aldehyde group).

- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How does the compound's stability vary under different storage conditions?

Methodological Answer:

- Light sensitivity : The aldehyde group is prone to oxidation; store in amber vials at –20°C under nitrogen .

- Thermal stability : Decomposition observed above 150°C; avoid prolonged exposure to heat during handling .

- Solvent compatibility : Stable in anhydrous DMSO or CH₂Cl₂ for >6 months; avoid protic solvents (e.g., MeOH) to prevent acetal formation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic additions to the aldehyde group in this compound?

Methodological Answer: The electron-withdrawing methoxyphenyl group activates the aldehyde toward nucleophilic attack. Studies on fluorinated analogs (e.g., 4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-carboxaldehyde) show that steric hindrance from the tetrahydropyran ring directs nucleophiles to the aldehyde’s α-position . Computational modeling (DFT) can predict transition states for additions like Grignard or Wittig reactions.

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are optimal?

Methodological Answer: Chiral resolution of racemic mixtures or asymmetric catalysis using:

Q. What are the structure-activity relationships (SAR) for derivatives of this compound in medicinal chemistry?

Methodological Answer:

- Aldehyde modification : Conversion to hydrazones (e.g., N-(4-methylphenyl)hydrazone) enhances bioavailability and target binding .

- Methoxy positioning : 2-Methoxy substitution on the phenyl ring improves metabolic stability compared to para-substituted analogs .

- Tetrahydropyran ring : Rigidity of the ring system influences binding to enzymes like HMG-CoA reductase, as seen in statin derivatives .

Q. How do computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and biological targets?

Methodological Answer:

- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For the target compound, HOMO localization on the methoxyphenyl ring suggests electrophilic attack susceptibility .

- Docking studies : Used to simulate interactions with proteins like cytochrome P450 (binding energy: –8.2 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。